molecular formula C19H12N2O5 B13321805 Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate

Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate

Cat. No.: B13321805
M. Wt: 348.3 g/mol
InChI Key: RIOMNNKNSTYYAE-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate is a complex organic compound that belongs to the class of isoindolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . This is followed by further functionalization to introduce the quinoline and ester groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including condensation reactions, esterification, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the isoindolinone and quinoline moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H12N2O5

Molecular Weight

348.3 g/mol

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxyquinoline-6-carboxylate

InChI

InChI=1S/C19H12N2O5/c1-26-19(25)10-6-7-14-11(8-10)9-15(22)16(20-14)21-17(23)12-4-2-3-5-13(12)18(21)24/h2-9,22H,1H3

InChI Key

RIOMNNKNSTYYAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(N=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

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